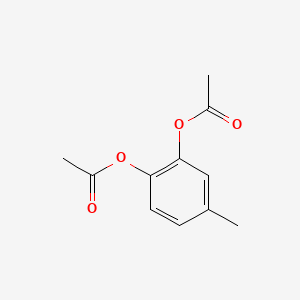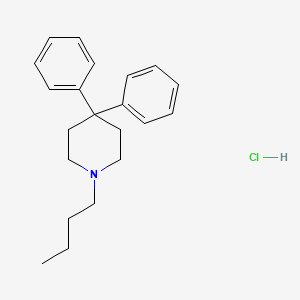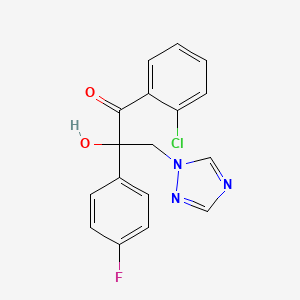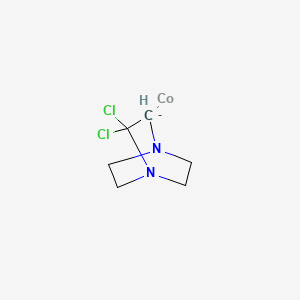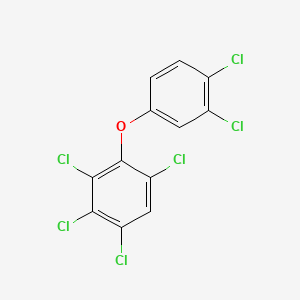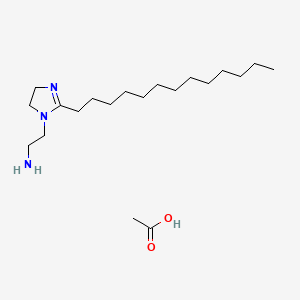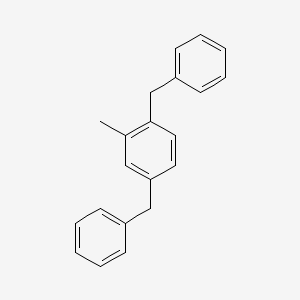
2,5-Dibenzyltoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzyl groups attached to a toluene molecule at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar alkylation processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions: 2,5-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Ru/Al2O3 catalyst, high pressure (50 bar), and temperatures between 120°C and 200°C.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Hydrogenation: Saturated derivatives of this compound.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to reversibly absorb and release hydrogen. .
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Research: It is used in studies involving catalytic hydrogenation and oxidation reactions to understand reaction mechanisms and optimize catalyst performance.
作用機序
The mechanism of action of 2,5-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen in the presence of a catalyst, forming hydrogenated derivatives. Upon dehydrogenation, hydrogen is released, and the original compound is regenerated. This process is facilitated by catalysts such as Ru/Al2O3, which enhance the reaction kinetics and efficiency .
類似化合物との比較
Dibenzyltoluene (DBT): A general term for compounds with benzyl groups attached to a toluene molecule.
Benzyltoluene: Compounds with a single benzyl group attached to a toluene molecule.
Benzylbenzyltoluene: Compounds with benzyl groups attached to both the central and side aromatic rings of toluene.
Uniqueness: 2,5-Dibenzyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its ability to act as an efficient hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage applications .
特性
CAS番号 |
56310-11-3 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
1,4-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-14-20(15-18-8-4-2-5-9-18)12-13-21(17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChIキー |
INLIRICAUXXHSB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


